4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one
Description
4-Methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one is a synthetic derivative of the 6H-benzo[c]chromen-6-one (coumarin) scaffold, characterized by a methyl group at position 4 and a 2-oxo-2-phenylethoxy substituent at position 3. This compound belongs to a class of molecules extensively studied for their diverse pharmacological activities, including cholinesterase inhibition, phosphodiesterase II (PDE2) modulation, and estrogen receptor (ER) binding . The benzo[c]chromen-6-one core is structurally analogous to urolithins, metabolites of ellagic acid, which exhibit neuroprotective and anti-inflammatory properties .
Properties
IUPAC Name |
4-methyl-3-phenacyloxybenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O4/c1-14-20(25-13-19(23)15-7-3-2-4-8-15)12-11-17-16-9-5-6-10-18(16)22(24)26-21(14)17/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDUXUNTSIDPMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-6H-benzo[c]chromen-6-one and 2-oxo-2-phenylethyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours.
Product Isolation: After the reaction is complete, the product is isolated by filtration and purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylethoxy group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzo[c]chromen-6-one derivatives.
Scientific Research Applications
4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as photoactive polymers.
Mechanism of Action
The mechanism of action of 4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, contributing to anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkoxy-Substituted Benzo[c]chromen-6-one Derivatives
Alkoxy substituents at position 3 of the benzo[c]chromen-6-one core significantly influence biological activity. Key examples include:
- Key Observations :
- Chain Length : Optimal PDE2 inhibition (IC₅₀ ~3.67 μM) was observed with a five-carbon alkoxy chain (e.g., compound 1f) . Shorter chains (methoxy, ethoxy) showed reduced potency.
- Aromatic vs. Aliphatic Substituents : The 2-oxo-2-phenylethoxy group in the target compound introduces aromaticity and rigidity, which may alter binding kinetics compared to flexible aliphatic chains. Similar derivatives with naphthyl groups (e.g., ChemBridge-6432583) exhibited increased lipophilicity (logP ~5.5) but uncharacterized activity .
Cholinesterase Inhibitors
Benzo[c]chromen-6-one derivatives with piperazine or tetrahydrobenzochromenone moieties demonstrated enhanced acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. For example:
- Compound 58: A hybrid with a three-carbon spacer between the chromenone and piperazine groups showed 70% AChE inhibition at 10 μM, outperforming rivastigmine .
- 7,8,9,10-Tetrahydro derivatives: Saturation of the chromenone ring improved BChE selectivity (IC₅₀ = 8.2 μM vs. 12.4 μM for AChE) .
- Target Compound Comparison : The absence of nitrogen-containing groups (e.g., piperazine) in the target compound may limit cholinesterase affinity but reduce off-target toxicity.
Estrogen Receptor (ER) Modulators
Hydroxylated derivatives (e.g., 3,8-dihydroxy-6H-benzo[c]chromen-6-one) exhibited ERβ selectivity (IC₅₀ = 0.5 μM), crucial for neurodegenerative and anti-inflammatory applications . In contrast, the target compound’s methyl and phenylethoxy groups likely reduce ERβ binding due to steric hindrance but may improve metabolic stability.
Structure-Activity Relationship (SAR) Trends
- Position 3 Substituents :
- Position 4 Substituents : Methyl groups improve metabolic stability without significantly altering electronic properties .
Biological Activity
4-Methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one is a synthetic organic compound that belongs to the class of benzo[c]chromen-6-one derivatives. Its unique chemical structure, which includes a chromenone core and a phenylethoxy group, has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of this compound is C22H16O4, with a molecular weight of 360.36 g/mol. The compound features a complex arrangement that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H16O4 |
| Molecular Weight | 360.36 g/mol |
| IUPAC Name | This compound |
| InChI Key | XHDUXUNTSIDPMK-UHFFFAOYSA-N |
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets such as enzymes or receptors involved in various biological pathways. This interaction may lead to significant pharmacological effects, including anticancer activity.
Anticancer Potential
Research has indicated that derivatives of benzo[c]chromenone compounds exhibit notable anticancer properties. A study highlighted the potential of similar compounds in targeting lysosomal pathways in cancer cells, leading to apoptosis through lysosomal membrane permeabilization (LMP) . The ability to induce LMP suggests that this compound may also share this mechanism, warranting further investigation.
Case Studies
- In Vitro Studies : In experiments using colorectal and breast cancer cell lines, compounds with structural similarities demonstrated selective toxicity towards cancer cells while sparing non-cancerous cells. For instance, compounds from the same family reduced cell proliferation and induced cell death via mechanisms involving lysosomal disruption .
- Comparative Analysis : A comparative study evaluated the minimum inhibitory concentration (MIC) of various benzo[c]chromenone derivatives against different cancer cell lines, revealing promising anticancer activity for certain derivatives .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of benzo[c]chromenone derivatives, including this compound. Key findings include:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one?
- Methodology :
- Metal-free synthesis : Biaryl-2-carboxylic acids undergo oxidative cyclization using potassium peroxydisulfate and silver nitrate in water/acetonitrile (yields: ~89%) .
- Pd-catalyzed cross-dehydrogenative coupling : Combines arenes and carboxylic acids for sequential C–H bond activation, enabling chromenone core formation .
- Claisen-Schmidt condensation : Utilizes 2-acetylthiophene and aldehydes under basic conditions to form intermediates for cyclization .
- Table 1 : Comparison of Synthetic Methods
| Method | Catalyst/Reagents | Yield (%) | Scope Limitations |
|---|---|---|---|
| Metal-free | K₂S₂O₈, AgNO₃ | 89 | Broad functional tolerance |
| Pd-catalyzed | PdCl₂, oxidants | 60-75 | Electron-rich substrates |
| Claisen-Schmidt | NaOH/KOH, ethanol | 50-70 | Requires specific aldehydes |
Q. How is the structural confirmation of this compound achieved?
- Analytical Techniques :
- NMR : ¹H and ¹³C NMR identify substituents (e.g., methoxy at δ 3.66 ppm, aromatic protons at δ 7.0–7.9 ppm) .
- IR Spectroscopy : Peaks at ~1725 cm⁻¹ (C=O stretch) and ~1249 cm⁻¹ (C-O-C ether) confirm chromenone and alkoxy groups .
- Mass Spectrometry : HRMS-APCI validates molecular weight (e.g., m/z 280.3 for C18H16O3) .
Q. What are the common chemical reactions of 6H-benzo[c]chromen-6-one derivatives?
- Reactivity :
- Oxidation : Chromenone cores are oxidized to quinones using KMnO₄ or CrO₃ .
- Substitution : Nucleophilic displacement of halogenated benzyl groups (e.g., Cl → NH₂ using amines) .
- Reduction : Sodium borohydride reduces ketones to secondary alcohols .
Advanced Research Questions
Q. How can reaction yields be optimized in metal-free synthesis?
- Key Variables :
- Solvent Ratio : Water:acetonitrile (1:1) balances solubility and reactivity .
- Oxidant Loading : 2 equivalents of K₂S₂O₈ ensure complete cyclization .
- Catalyst : Trace AgNO₃ (0.01 equiv) accelerates radical formation without side products .
- Data Contradiction : Pd-catalyzed methods achieve lower yields (60-75%) but tolerate electron-deficient substrates, unlike metal-free routes.
Q. What structural features enhance PDE2 inhibition in alkoxylated derivatives?
- Structure-Activity Relationship (SAR) :
- Alkoxy Groups : Methoxy at C-8 increases binding affinity (IC50: 3.67 µM for derivative 1f vs. 10 µM for parent) .
- Substituent Position : C-3 phenylethoxy groups improve solubility and target engagement .
- Table 2 : PDE2 Inhibition Data
| Derivative | Substituents | IC50 (µM) |
|---|---|---|
| 1f | 8-methoxy, 3-phenylethoxy | 3.67±0.47 |
| Parent | Unsubstituted | >50 |
Q. How are spectral data inconsistencies resolved during characterization?
- Case Study : Disordered crystal structures (e.g., ) require:
- Dynamic NMR : To assess rotational barriers of substituents.
- X-ray Crystallography : Resolves positional disorder (e.g., 4-hydroxy derivatives in ).
- Contradiction : IR spectra in show variability in C=O stretches (1725 cm⁻¹ vs. 1700 cm⁻¹ in other studies), attributed to solvent polarity effects.
Q. What computational methods predict biological activity of chromenone derivatives?
- Approaches :
- Docking Studies : Molecular modeling with PDE2 (PDB: 3IB4) identifies H-bonding interactions with alkoxy groups .
- QSAR Models : Correlate logP values (e.g., 3.2 for derivative 1f) with blood-brain barrier permeability .
Methodological Guidelines
- Synthetic Design : Prioritize metal-free methods for scalability or Pd-catalyzed routes for electron-rich substrates.
- Analytical Workflow : Combine NMR (structural confirmation), HRMS (purity), and X-ray (crystallinity) .
- Biological Evaluation : Use PDE2 inhibition assays and antioxidant DPPH tests for activity profiling.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
